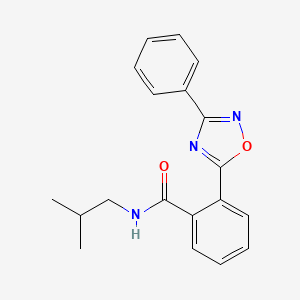

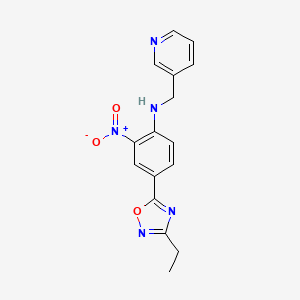

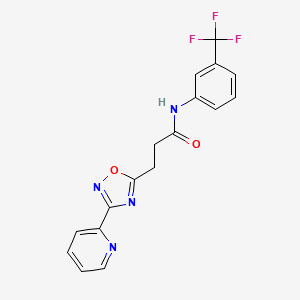

![molecular formula C18H15N5O B7707370 N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7707370.png)

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazoloquinolines often involves methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . For example, one study described the synthesis of pyrazoloquinoline analogues in an effort to create new antitubercular drugs .Molecular Structure Analysis

The molecular structure of pyrazoloquinolines can be analyzed using various spectroscopic techniques. For instance, 1D and 2D NMR techniques, FT-IR, and combustion analyses have been used to characterize synthesized compounds .Chemical Reactions Analysis

Pyrazoloquinolines can undergo various chemical reactions. A study reported a novel substrate-directed multicomponent reaction for the synthesis of pyrazoloquinolines .Physical And Chemical Properties Analysis

Pyrazoloquinolines exhibit various physical and chemical properties. For example, many pyrazoloquinolines are known for their emission properties, exhibiting fluorescence both in solutions and in a solid state .Mecanismo De Acción

Target of Action

It is known that pyrazoloquinoline derivatives, a class to which this compound belongs, are used as pharmaceutical agents and as inhibitors of oncogenic ras .

Mode of Action

It is known that pyrazoloquinoline derivatives interact with their targets, such as oncogenic ras, to inhibit their function .

Biochemical Pathways

Given its potential role as an inhibitor of oncogenic ras, it may be involved in pathways related to cell proliferation and survival .

Result of Action

Given its potential role as an inhibitor of oncogenic ras, it may have antitumor effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide as a therapeutic candidate is its ability to induce the production of cytokines, which can lead to an anti-tumor immune response. However, one limitation of this compound is its relatively low potency compared to other cytokine-inducing agents. Additionally, this compound has been shown to have a narrow therapeutic window, meaning that it can be toxic at higher doses.

Direcciones Futuras

There are several potential future directions for research on N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide. One area of interest is the development of more potent analogs of this compound that can induce cytokine production at lower doses. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research aimed at understanding the mechanism of action of this compound in more detail, which could lead to the development of more effective therapeutic strategies.

Métodos De Síntesis

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide is typically synthesized through a multi-step process that involves the condensation of 2,3-dimethyl-1H-pyrazole with 3-amino-4-methylpicolinic acid, followed by a series of chemical transformations to yield the final product. The synthesis of this compound is relatively straightforward and can be performed on a large scale, making it a potentially cost-effective drug candidate.

Aplicaciones Científicas De Investigación

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In particular, this compound has been shown to induce tumor regression in a variety of tumor types, including melanoma, lung cancer, and colon cancer. It is thought that the anti-tumor effects of this compound are mediated through its ability to activate the immune system, leading to the production of cytokines such as TNF-α and interferon-gamma (IFN-γ).

Propiedades

IUPAC Name |

N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O/c1-11-6-7-12-10-13-16(21-18(24)14-5-3-4-8-19-14)22-23(2)17(13)20-15(12)9-11/h3-10H,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRXHGFGMWPCLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C)NC(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

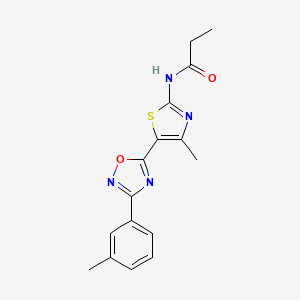

![2-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7707324.png)

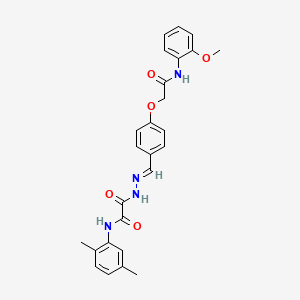

![3,4-dimethoxy-N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B7707328.png)

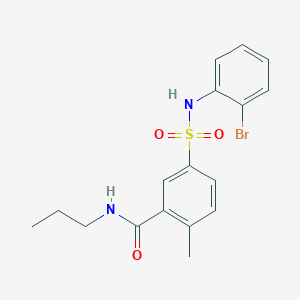

![N-(butan-2-yl)-N'-[(2-chlorophenyl)methyl]ethanediamide](/img/structure/B7707349.png)

![1-(4-methylbenzoyl)-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7707356.png)

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7707389.png)